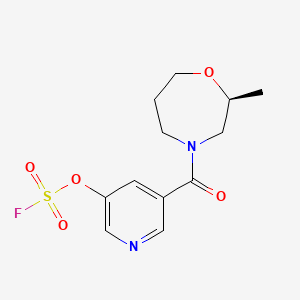
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane is not well understood. However, it is believed to act as a substrate for enzymes, which then catalyze the formation of biologically active compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane have not been extensively studied. However, it has been shown to have inhibitory effects on protein kinases and histone deacetylases, which are involved in various cellular processes, including gene expression, cell division, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane in lab experiments is its high yield synthesis method. Additionally, it has demonstrated potential use in various scientific research applications. However, one limitation is its limited understanding of the mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the use of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane in scientific research. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the development of more specific inhibitors of protein kinases and histone deacetylases using (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane as a building block could have significant therapeutic potential.
Méthodes De Synthèse
The synthesis of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-amino-2-methyl-4-oxo-1,3-oxazepane in the presence of a coupling agent. This reaction results in the formation of the desired compound with a high yield.
Applications De Recherche Scientifique
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane has demonstrated potential use in various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases and histone deacetylases. Additionally, it has been used as a ligand in the development of fluorescent sensors for the detection of metal ions.
Propriétés
IUPAC Name |
(2S)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-9-8-15(3-2-4-19-9)12(16)10-5-11(7-14-6-10)20-21(13,17)18/h5-7,9H,2-4,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQXHBQQFPXBOV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCO1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

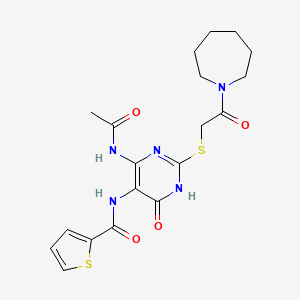
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)
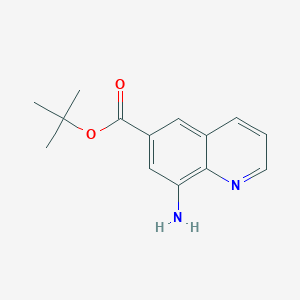
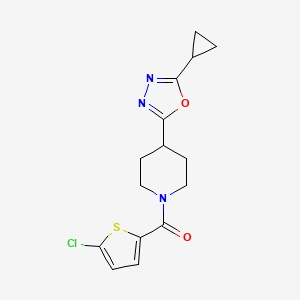

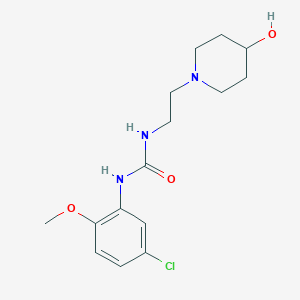
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
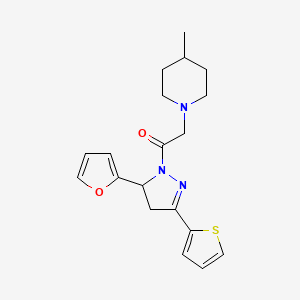
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
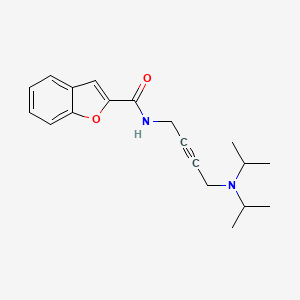
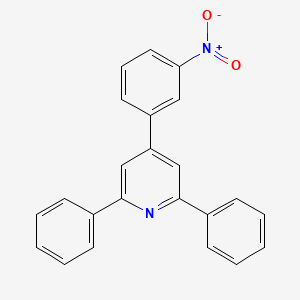
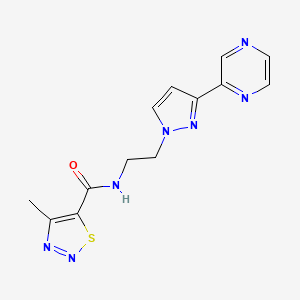
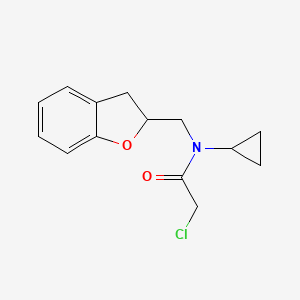
![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)